molecular formula C8H17NO B12826955 6-(Dimethylamino)hexanal CAS No. 2554-94-1

6-(Dimethylamino)hexanal

Cat. No.: B12826955
CAS No.: 2554-94-1
M. Wt: 143.23 g/mol
InChI Key: LBFNURCCCNZNIC-UHFFFAOYSA-N
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Description

6-(Dimethylamino)hexanal is an organic compound with the molecular formula C8H17NO. It is a derivative of hexanal, where the hydrogen atom on the sixth carbon is replaced by a dimethylamino group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-(Dimethylamino)hexanal can be synthesized through several methods. One common approach involves the reaction of 6-chlorohexanal with dimethylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the substitution of the chlorine atom with the dimethylamino group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)hexanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, thiols, and amines

Major Products Formed

    Oxidation: 6-(Dimethylamino)hexanoic acid

    Reduction: 6-(Dimethylamino)hexanol

    Substitution: Products depend on the nucleophile used

Scientific Research Applications

6-(Dimethylamino)hexanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)hexanal involves its reactivity as an aldehyde and the presence of the dimethylamino group. The aldehyde group can undergo nucleophilic addition reactions, while the dimethylamino group can participate in various substitution reactions. These properties make it a versatile compound in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    6-(Dimethylamino)hexanol: Similar structure but with an alcohol group instead of an aldehyde.

    6-(Dimethylamino)hexanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    6-(Dimethylamino)hexane: Similar structure but without the aldehyde group.

Uniqueness

6-(Dimethylamino)hexanal is unique due to the presence of both an aldehyde group and a dimethylamino group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic organic chemistry.

Properties

CAS No.

2554-94-1

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

6-(dimethylamino)hexanal

InChI

InChI=1S/C8H17NO/c1-9(2)7-5-3-4-6-8-10/h8H,3-7H2,1-2H3

InChI Key

LBFNURCCCNZNIC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCCC=O

Origin of Product

United States

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